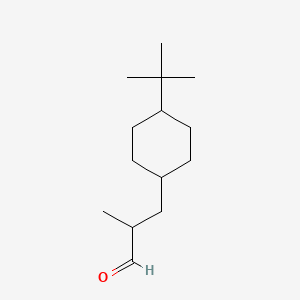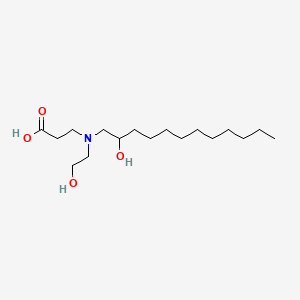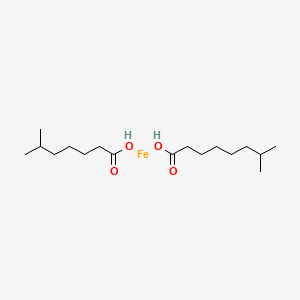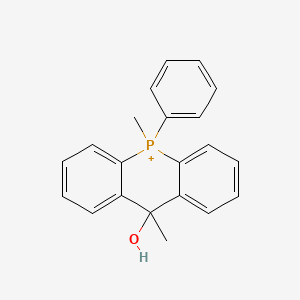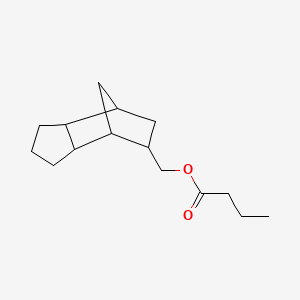
Dierbium trimagnesium dodecanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dierbium trimagnesium dodecanitrate is a complex inorganic compound with the molecular formula Er₂Mg₃N₁₂O₃₆ It is composed of two erbium ions, three magnesium ions, and twelve nitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dierbium trimagnesium dodecanitrate typically involves the reaction of erbium nitrate and magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ 2Er(NO₃)₃ + 3Mg(NO₃)₂ \rightarrow Er₂Mg₃(N₃O₉)₁₂ ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors designed to maintain optimal temperature and pressure conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dierbium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxide and magnesium oxide, while reduction may produce erbium metal and magnesium metal.
Aplicaciones Científicas De Investigación
Dierbium trimagnesium dodecanitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other erbium and magnesium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dierbium trimagnesium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The erbium ions in the compound can interact with cellular components, leading to various biochemical effects. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The nitrate ions contribute to the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Dierbium trimagnesium dodecachloride
- Dierbium trimagnesium dodecabromide
- Dierbium trimagnesium dodecaacetate
Uniqueness
Dierbium trimagnesium dodecanitrate is unique due to its specific combination of erbium, magnesium, and nitrate ions. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of nitrate ions makes it particularly suitable for applications requiring high reactivity and solubility.
Propiedades
Número CAS |
93918-73-1 |
|---|---|
Fórmula molecular |
Er2Mg3N12O36 |
Peso molecular |
1151.50 g/mol |
Nombre IUPAC |
trimagnesium;erbium(3+);dodecanitrate |
InChI |
InChI=1S/2Er.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
Clave InChI |
DNGVCKNQCBZEET-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Er+3].[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


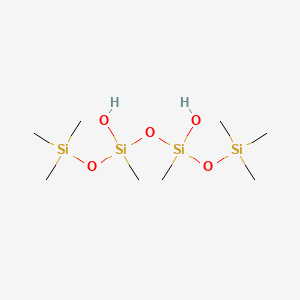
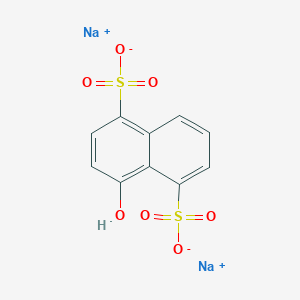
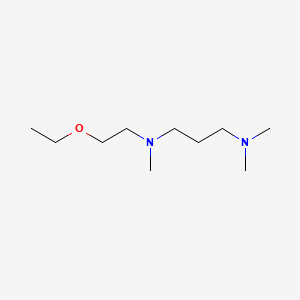
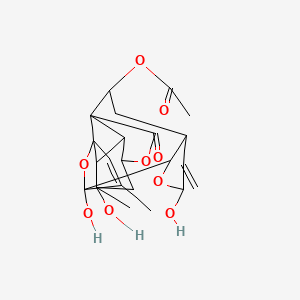
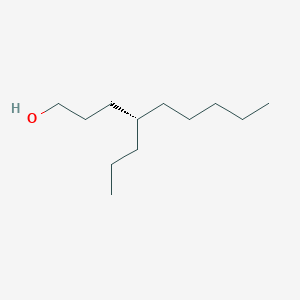
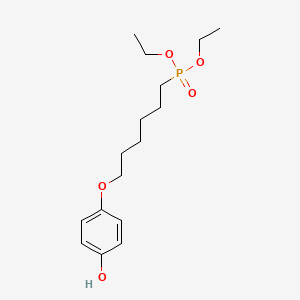
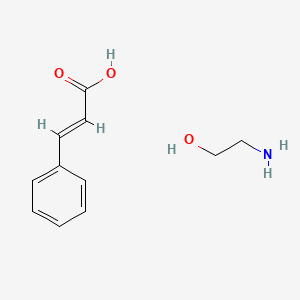

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
